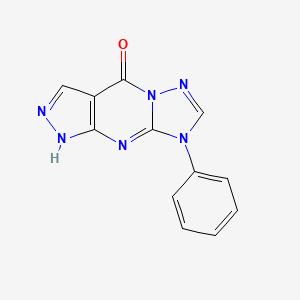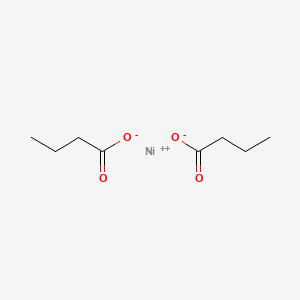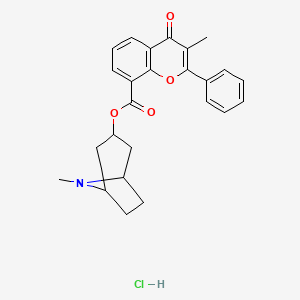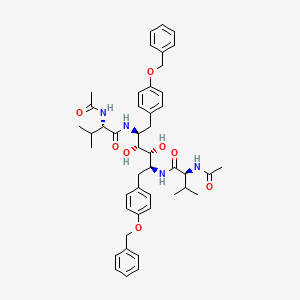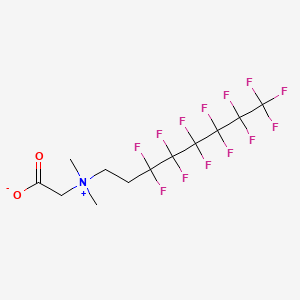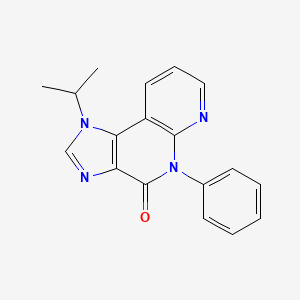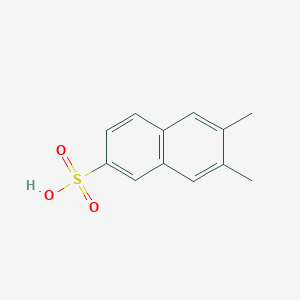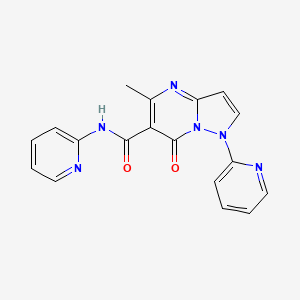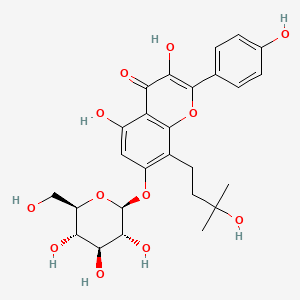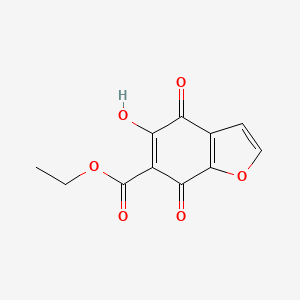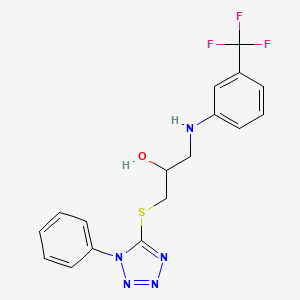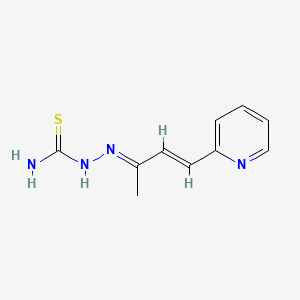
1-Benzyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-phenylcyclohexaneacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AHR 282 is a compound that interacts with the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in various biological processes. The aryl hydrocarbon receptor is known for mediating the toxic effects of environmental pollutants, but it also plays a role in maintaining cellular homeostasis and regulating immune responses .
准备方法
The synthesis of AHR 282 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may include large-scale synthesis using automated reactors and purification techniques such as chromatography .
化学反应分析
AHR 282 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
AHR 282 has numerous applications in scientific research. In chemistry, it is used as a model compound to study the interactions with the aryl hydrocarbon receptor. In biology, it helps in understanding the receptor’s role in cellular processes such as differentiation and proliferation. In medicine, AHR 282 is investigated for its potential therapeutic effects in diseases like cancer and autoimmune disorders. Industrial applications include its use in developing new drugs and environmental monitoring .
作用机制
The mechanism of action of AHR 282 involves binding to the aryl hydrocarbon receptor, leading to its activation. Upon activation, the receptor translocates to the nucleus and dimerizes with the aryl hydrocarbon receptor nuclear translocator. This complex then binds to specific DNA sequences, regulating the expression of target genes involved in various cellular processes such as detoxification, immune response, and cell cycle regulation .
相似化合物的比较
AHR 282 is compared with other aryl hydrocarbon receptor ligands such as 2,3,7,8-tetrachlorodibenzo-p-dioxin and indirubin. While all these compounds interact with the aryl hydrocarbon receptor, AHR 282 exhibits unique binding properties and effects on gene expression. For instance, indirubin and AHR 282 can fit within the same binding pocket in the receptor but show different modes of binding and biological effects .
属性
CAS 编号 |
102584-61-2 |
|---|---|
分子式 |
C26H34BrNO2 |
分子量 |
472.5 g/mol |
IUPAC 名称 |
(1-benzyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclohexyl-2-phenylacetate;bromide |
InChI |
InChI=1S/C26H34NO2.BrH/c1-27(19-21-11-5-2-6-12-21)18-17-24(20-27)29-26(28)25(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-3,5-8,11-14,23-25H,4,9-10,15-20H2,1H3;1H/q+1;/p-1 |
InChI 键 |
JICIXIVHIBWVKF-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)C3=CC=CC=C3)CC4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


